
cyclo-(V-Iva-GSPSAQEEASPA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CXJ-2 is a cyclic peptide that demonstrates moderate affinity for elastin-derived peptides. It exhibits potent inhibition of the phosphoinositide 3-kinase and extracellular signal-regulated kinase pathway, alongside significant reduction in hepatic stellate cell proliferation and migration, conferring strong antifibrotic efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
CXJ-2 is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclic nature of CXJ-2 is achieved through cyclization, which involves the formation of a peptide bond between the amino and carboxyl termini of the linear peptide .
Industrial Production Methods
Industrial production of CXJ-2 follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified using high-performance liquid chromatography to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
CXJ-2 undergoes various chemical reactions, including:
Oxidation: CXJ-2 can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: CXJ-2 can participate in substitution reactions where specific amino acid residues are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Major Products Formed
Oxidation: Formation of disulfide-bonded cyclic peptides.
Reduction: Linear peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
CXJ-2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in inhibiting the phosphoinositide 3-kinase and extracellular signal-regulated kinase pathway, which is crucial in cell signaling and proliferation.
Medicine: Explored for its antifibrotic properties, particularly in the treatment of liver fibrosis by reducing hepatic stellate cell proliferation and migration.
Industry: Utilized in the development of peptide-based therapeutics and as a tool for drug discovery
Mécanisme D'action
CXJ-2 exerts its effects by binding to elastin-derived peptides and inhibiting the phosphoinositide 3-kinase and extracellular signal-regulated kinase pathway. This inhibition leads to a reduction in hepatic stellate cell proliferation and migration, thereby exhibiting antifibrotic properties. The molecular targets include phosphoinositide 3-kinase and extracellular signal-regulated kinase, which are key components of cell signaling pathways involved in cell growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Torin 1: Another inhibitor of the phosphoinositide 3-kinase pathway.
Dactolisib Tosylate: A dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin.
Cimiside E: A natural product with inhibitory effects on the phosphoinositide 3-kinase pathway.
Uniqueness of CXJ-2
CXJ-2 is unique due to its cyclic structure, which provides stability and enhances its binding affinity for elastin-derived peptides. Its potent inhibition of the phosphoinositide 3-kinase and extracellular signal-regulated kinase pathway, along with its significant antifibrotic properties, distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C55H87N15O22 |
|---|---|
Poids moléculaire |
1310.4 g/mol |
Nom IUPAC |
3-[(3S,9R,12S,15S,18S,24S,27S,30S,33S,36S,39S,42S,45S)-36-(3-amino-3-oxopropyl)-33-(2-carboxyethyl)-9-ethyl-3,24,42-tris(hydroxymethyl)-9,15,27,39-tetramethyl-2,5,8,11,14,17,23,26,29,32,35,38,41,44-tetradecaoxo-12-propan-2-yl-1,4,7,10,13,16,22,25,28,31,34,37,40,43-tetradecazatricyclo[43.3.0.018,22]octatetracontan-30-yl]propanoic acid |
InChI |
InChI=1S/C55H87N15O22/c1-8-55(7)54(92)57-21-38(75)61-33(23-72)52(90)70-20-10-12-36(70)50(88)65-32(22-71)48(86)59-26(4)42(80)62-29(13-16-37(56)74)46(84)64-31(15-18-40(78)79)47(85)63-30(14-17-39(76)77)45(83)58-27(5)43(81)66-34(24-73)53(91)69-19-9-11-35(69)49(87)60-28(6)44(82)67-41(25(2)3)51(89)68-55/h25-36,41,71-73H,8-24H2,1-7H3,(H2,56,74)(H,57,92)(H,58,83)(H,59,86)(H,60,87)(H,61,75)(H,62,80)(H,63,85)(H,64,84)(H,65,88)(H,66,81)(H,67,82)(H,68,89)(H,76,77)(H,78,79)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,41-,55+/m0/s1 |
Clé InChI |
IWEVNELPRMMTLS-XBDMQZQESA-N |
SMILES isomérique |
CC[C@@]1(C(=O)NCC(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)C)CO)C)CCC(=O)O)CCC(=O)O)CCC(=O)N)C)CO)CO)C |
SMILES canonique |
CCC1(C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)C)CO)C)CCC(=O)O)CCC(=O)O)CCC(=O)N)C)CO)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15141798.png)
![4-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzenesulfonamide](/img/structure/B15141801.png)
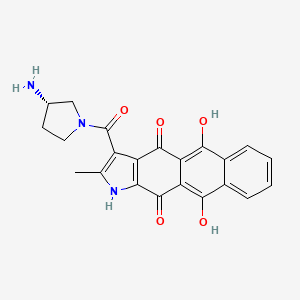

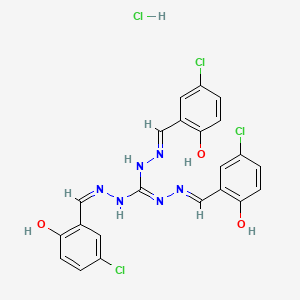

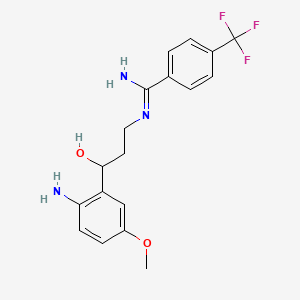
![[MePhe7]-Neurokinin B](/img/structure/B15141839.png)
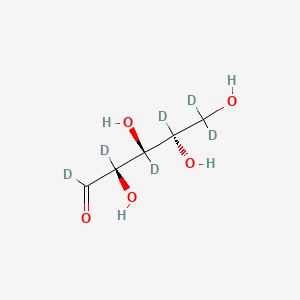

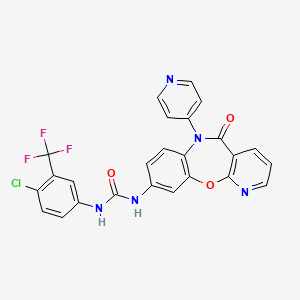
![[2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate](/img/structure/B15141860.png)
![(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride](/img/structure/B15141867.png)
